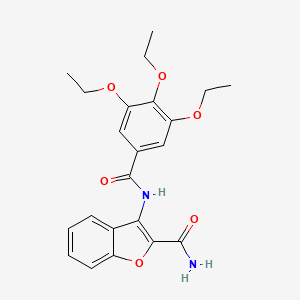

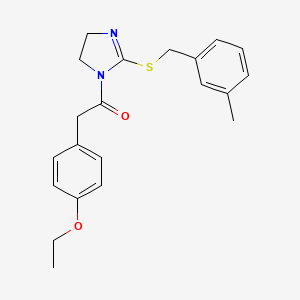

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products, making them a popular scaffold to explore when designing drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure, which proceeds via the intermediate N -acyl-Boc-carbamates .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The benzofuran core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Scientific Research Applications

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major scientific research applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and are considered a privileged structure in the field of drug discovery .

Mode of Action

Benzofuran derivatives have been known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Benzofuran derivatives have been found to impact a variety of biological and pharmacological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds

Result of Action

Benzofuran derivatives have been known to exhibit a wide range of biological and pharmacological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is its high selectivity towards cancer cells, which reduces the risk of toxicity and side effects. This compound also exhibits potent anti-cancer activity, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.

Future Directions

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for this compound research include:

1. Optimization of the formulation and delivery of this compound for clinical use.

2. Evaluation of the efficacy of this compound in animal models of cancer.

3. Investigation of the mechanism of action of this compound in cancer cells.

4. Identification of biomarkers that can predict the response to this compound treatment.

5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies.

Conclusion:

In conclusion, this compound is a synthetic compound that exhibits potent anti-cancer, anti-inflammatory, and anti-viral activities. This compound inhibits the PI3K/Akt/mTOR signaling pathway and induces cell cycle arrest and apoptosis in cancer cells. This compound has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. Further research is needed to optimize the formulation and delivery of this compound and evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide involves the condensation of 3-(3,4,5-triethoxyphenyl)acrylic acid with 2-aminobenzofuran in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Properties

IUPAC Name |

3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-4-27-16-11-13(12-17(28-5-2)19(16)29-6-3)22(26)24-18-14-9-7-8-10-15(14)30-20(18)21(23)25/h7-12H,4-6H2,1-3H3,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTIKUGRUNHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)

![4-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)benzoic acid](/img/structure/B2899477.png)

![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)

![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2899483.png)

![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899484.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2899491.png)

![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)

![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)